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Cbz

cat. No.: B12385231

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gly-Gly-Phe-Gly (GGFG)
tetrapeptide sequence as a protease-cleavable linker, primarily focusing on its application in
the field of antibody-drug conjugates (ADCSs).

Introduction

The GGFG peptide is a cathepsin-cleavable linker that has gained significant attention in the
design of ADCs. Its strategic advantage lies in its remarkable stability in systemic circulation,
coupled with its efficient cleavage by lysosomal proteases, such as cathepsins, which are often
upregulated in the tumor microenvironment. This targeted cleavage mechanism facilitates the
specific release of cytotoxic payloads within cancer cells, thereby enhancing therapeutic
efficacy while minimizing off-target toxicity. A prime example of its successful application is in
the highly effective ADC, Trastuzumab deruxtecan (Enhertu®), where the GGFG linker
connects the HER2-targeting antibody to a potent topoisomerase | inhibitor.[1][2][3]

Mechanism of Cleavage and Payload Release

The GGFG linker is specifically designed to be recognized and cleaved by lysosomal
proteases, predominantly cathepsins. While both Cathepsin B and Cathepsin L can cleave the
GGFG sequence, studies suggest that Cathepsin L is particularly efficient, enabling almost
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complete release of the payload within 72 hours.[4][5] The cleavage typically occurs between
the phenylalanine (Phe) and the C-terminal glycine (Gly) residue.

Upon ADC internalization into a cancer cell via receptor-mediated endocytosis, it is trafficked to
the lysosome. The acidic environment of the lysosome and the presence of active cathepsins
lead to the hydrolysis of the peptide bond within the GGFG linker. This cleavage event initiates
the release of the cytotoxic payload, which can then exert its therapeutic effect. In many ADC
designs, the GGFG linker is attached to a self-immolative spacer, which, upon cleavage of the
peptide, spontaneously decomposes to release the unmodified, active drug.

Quantitative Data
Cleavage Specificity

The GGFG linker is primarily cleaved by lysosomal cysteine proteases of the cathepsin family.

Protease Cleavage Activity Notes

Considered the primary
) ) enzyme for GGFG cleavage,
Cathepsin L High )
showing near-complete

payload release in 72 hours.[4]

Also contributes to the
Cathepsin B Moderate cleavage of the GGFG linker
within the lysosome.[4][5]

No significant evidence
) suggests legumain as a
Legumain Not reported ]
primary protease for GGFG

cleavage.

Plasma Stability

The GGFG linker exhibits high stability in plasma, which is a critical feature for ADCs to prevent
premature payload release and associated systemic toxicity.
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ADC Plasma Source Stability Metric Result Reference

Trastuzumab
% Drug Release

deruxtecan (DS- Human ~2.1% [6]
after 21 days

8201a)

Trastuzumab
% Drug Release

deruxtecan (DS- Mouse, Rat ~1-2% [3]
after 21 days

8201a)
Trastuzumab ) Approximately 6

- Half-life [7]
deruxtecan days

Experimental Protocols
Solid-Phase Synthesis of a Maleimide-GGFG Linker

This protocol describes a general method for the solid-phase synthesis of a GGFG peptide
linker functionalized with a maleimide group for subsequent conjugation to an antibody.

Materials:
e Fmoc-Gly-Wang resin
e Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Phe-OH)

e Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate)

» Base: DIPEA (N,N-Diisopropylethylamine)

¢ Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

o Maleimido-propionic acid

o Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H20

» Solvents: DMF, DCM (Dichloromethane), Diethyl ether
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Procedure:

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a solid-phase
synthesis vessel.

* Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by
treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

o Peptide Coupling (Gly): Dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in
DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.

e Fmoc Deprotection: Repeat step 2.

o Peptide Coupling (Phe): Dissolve Fmoc-Phe-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in
DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF.

e Fmoc Deprotection: Repeat step 2.
o Peptide Coupling (Gly): Repeat step 3.
o Fmoc Deprotection: Repeat step 2.

o Maleimide Functionalization: Dissolve Maleimido-propionic acid (3 eq), HBTU (3 eq), and
DIPEA (6 eq) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin
with DMF and then DCM.

o Cleavage and Purification: Treat the resin with the cleavage cocktail for 2 hours. Precipitate
the cleaved linker in cold diethyl ether. Purify the crude product by reverse-phase HPLC.

Conjugation of Maleimide-GGFG-Payload to an Antibody

This protocol outlines the conjugation of a pre-prepared Maleimide-GGFG-Payload construct to
the cysteine residues of a monoclonal antibody.

Materials:

» Monoclonal antibody (e.g., Trastuzumab) in PBS buffer
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Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

Maleimide-GGFG-Payload dissolved in DMSO

Quenching reagent: N-acetylcysteine

Purification system: Size-exclusion chromatography (SEC)
Procedure:

» Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by
incubating with a controlled molar excess of TCEP (e.g., 2-3 equivalents) at 37°C for 1-2
hours.

e Conjugation: Add the Maleimide-GGFG-Payload solution (e.g., 5-10 molar excess) to the
reduced antibody solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.

e Quenching: Quench the reaction by adding an excess of N-acetylcysteine to react with any
unreacted maleimide groups.

« Purification: Purify the resulting ADC from unconjugated payload and other small molecules
using size-exclusion chromatography.

o Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and
purity using techniques such as hydrophobic interaction chromatography (HIC)-HPLC and
SEC-HPLC.

In Vitro Cathepsin B Cleavage Assay

This protocol provides a general method for assessing the cleavage of a GGFG-containing
ADC by Cathepsin B.

Materials:
e GGFG-ADC

e Recombinant human Cathepsin B

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Activation buffer: 25 mM MES, 5 mM DTT, pH 5.0

Assay buffer: 25 mM MES, pH 5.5

Quenching solution: Acetonitrile with 0.1% formic acid

HPLC-MS system

Procedure:

Cathepsin B Activation: Activate Cathepsin B by incubating it in the activation buffer at 37°C
for 15 minutes.

o Cleavage Reaction: In a microcentrifuge tube, mix the activated Cathepsin B with the GGFG-
ADC in the assay buffer. The final concentrations should be optimized but can start at
approximately 1 uM ADC and 100 nM Cathepsin B.

e |ncubation: Incubate the reaction mixture at 37°C.

» Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction
mixture and quench the reaction by adding an equal volume of the quenching solution.

e Analysis: Analyze the quenched samples by HPLC-MS to separate and quantify the intact
ADC, the cleaved payload, and any intermediates. Monitor the decrease in the intact ADC
peak and the increase in the released payload peak over time to determine the cleavage
kinetics.

Visualizations
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Caption: Intracellular trafficking and mechanism of action of an ADC with a GGFG cleavable
linker.
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Caption: Enzymatic cleavage of the GGFG linker by cathepsins.

Caption: Workflow for the solid-phase synthesis of a maleimide-GGFG linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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